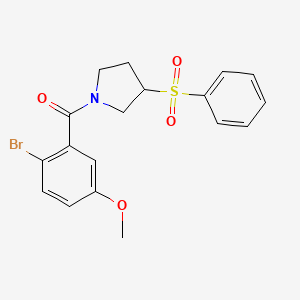
(2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas of study. This compound is commonly referred to as BPPM, and it is a pyrrolidine-based synthetic compound that has been synthesized and studied for its potential biological and pharmacological activities.
Scientific Research Applications
Synthesis and Structural Analysis
Research has shown that compounds similar to "(2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone" are synthesized for structural and molecular analysis. For instance, the synthesis and characterization of related compounds have been instrumental in determining crystal structures, thereby contributing to a deeper understanding of molecular interactions and conformations (Lakshminarayana et al., 2009). These studies are crucial for the development of new materials and the exploration of their potential applications in various fields.
Antimicrobial and Antioxidant Properties
Derivatives of "(2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone" have been evaluated for their antimicrobial and antioxidant properties. The synthesis of novel compounds and their biological evaluation reveal significant potential in developing new antimicrobial agents. Some compounds have demonstrated potent antioxidant activities, suggesting their usefulness in combating oxidative stress and related diseases (Balaydın et al., 2010).
Anticancer Activity
Investigations into the biological activities of these derivatives have also touched on their potential anticancer properties. For example, certain compounds have been found to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells. This research highlights the therapeutic potential of such compounds in cancer treatment, offering insights into their mechanisms of action and paving the way for future drug development (Magalhães et al., 2013).
Molecular Docking and Computational Studies
Computational studies, including molecular docking and density functional theory (DFT) analyses, have been employed to understand the interaction of these compounds with biological targets and to predict their physicochemical properties. These studies are essential for rational drug design and optimization, allowing researchers to predict the behavior of these compounds in biological systems before synthesizing and testing them in the lab (Huang et al., 2021).
properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2-bromo-5-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4S/c1-24-13-7-8-17(19)16(11-13)18(21)20-10-9-15(12-20)25(22,23)14-5-3-2-4-6-14/h2-8,11,15H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLRYNVHHQHEDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)

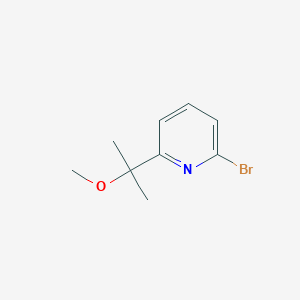

![3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2380695.png)
![N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2380696.png)
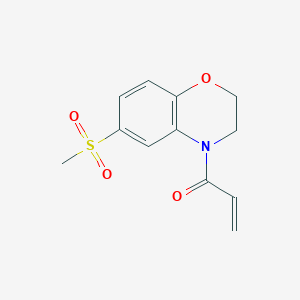

![N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2380700.png)
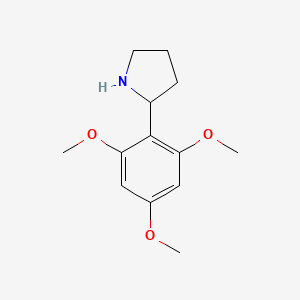
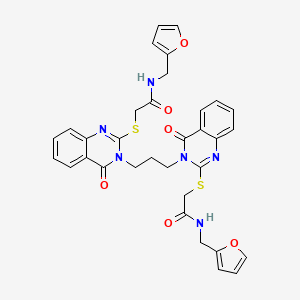
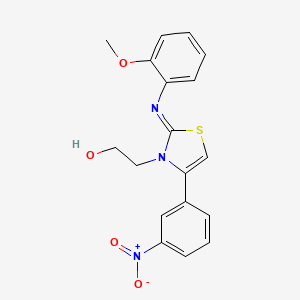
![3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2380707.png)
